2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole
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Overview
Description
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used. Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
When compared to similar compounds, 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole stands out due to its unique combination of functional groups. Similar compounds include:
- 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole
- 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(methoxy)phenyl]-1H-imidazole These compounds share some structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and potential applications .
Properties
IUPAC Name |
2-cyclopentylsulfanyl-5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2F2N2OS/c22-17-10-5-13(11-18(17)23)19-12-26-21(29-16-3-1-2-4-16)27(19)14-6-8-15(9-7-14)28-20(24)25/h5-12,16,20H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGMQHZMJRRCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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